molecular formula C5H4BrNO2S B2500322 4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde CAS No. 1955540-11-0

4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde

Cat. No.: B2500322
CAS No.: 1955540-11-0
M. Wt: 222.06
InChI Key: MCMOUHUYEOHIOJ-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde is a heterocyclic compound characterized by the presence of a thiazole ring substituted with a bromine atom, a methoxy group, and an aldehyde functional group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde typically involves the bromination of 3-methoxy-1,2-thiazole-5-carbaldehyde. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products:

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Oxidation: 4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid.

    Reduction: 4-Bromo-3-methoxy-1,2-thiazole-5-methanol.

Scientific Research Applications

4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials science for the development of novel polymers and coatings.

Comparison with Similar Compounds

    4-Bromo-1,2-thiazole-5-carbaldehyde: Lacks the methoxy group, which may affect its reactivity and applications.

    3-Methoxy-1,2-thiazole-5-carbaldehyde: Lacks the bromine atom, which may influence its chemical properties and biological activities.

    4-Chloro-3-methoxy-1,2-thiazole-5-carbaldehyde: Similar structure with chlorine instead of bromine, potentially leading to different reactivity and applications.

Uniqueness: 4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde is unique due to the combination of the bromine atom, methoxy group, and aldehyde functional group on the thiazole ring. This unique structure imparts specific chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-bromo-3-methoxy-1,2-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S/c1-9-5-4(6)3(2-8)10-7-5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMOUHUYEOHIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC(=C1Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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